molecular formula C11H15N5O5 B12351628 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one

Cat. No.: B12351628
M. Wt: 297.27 g/mol
InChI Key: UOIDLCZSMDOLQJ-XXWJQXOGSA-N
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Description

The compound 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one is a complex organic molecule with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety. Its molecular formula is C11H15N5O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with cyanamide, followed by cyclization and functional group modifications.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized purine derivatives, reduced nucleosides, and various substituted nucleosides .

Scientific Research Applications

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit the activity of these enzymes, leading to the disruption of viral replication or cancer cell proliferation. The pathways involved include the inhibition of DNA polymerase and reverse transcriptase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one lies in its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group and the specific stereochemistry of the sugar moiety contribute to its unique interactions with biological targets .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-7,10,17-18H,2H2,1H3,(H2,12,15,19)/t4-,5?,6-,7-,10-/m1/s1

InChI Key

UOIDLCZSMDOLQJ-XXWJQXOGSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)CO)O

Canonical SMILES

COC1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)CO)O

Origin of Product

United States

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